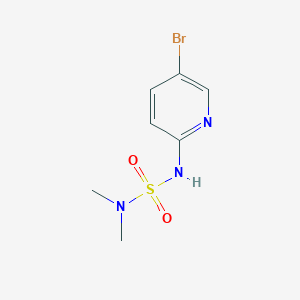![molecular formula C20H18N2O4 B10869210 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}ethyl phenylcarbamate](/img/structure/B10869210.png)
2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}ethyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]AMINO}ETHYL N-PHENYLCARBAMATE is a complex organic compound characterized by its unique structure, which includes an indene moiety and a phenylcarbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]AMINO}ETHYL N-PHENYLCARBAMATE typically involves multiple steps, starting with the preparation of the indene derivative. The key steps include:
Formation of the Indene Derivative: This involves the reaction of an appropriate precursor with reagents such as acetic anhydride and a catalyst under controlled temperature conditions.
Amination Reaction: The indene derivative is then reacted with an amine, such as ethylamine, under reflux conditions to form the intermediate compound.
Carbamoylation: The final step involves the reaction of the intermediate with phenyl isocyanate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-{[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]AMINO}ETHYL N-PHENYLCARBAMATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylcarbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield amine derivatives.
Aplicaciones Científicas De Investigación
2-{[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]AMINO}ETHYL N-PHENYLCARBAMATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-{[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]AMINO}ETHYL N-PHENYLCARBAMATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]anilino}ethyl)-1H-isoindole-1,3(2H)-dione
- 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]anilino}ethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
The uniqueness of 2-{[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]AMINO}ETHYL N-PHENYLCARBAMATE lies in its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H18N2O4 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
2-[1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]ethyl N-phenylcarbamate |
InChI |
InChI=1S/C20H18N2O4/c1-13(17-18(23)15-9-5-6-10-16(15)19(17)24)21-11-12-26-20(25)22-14-7-3-2-4-8-14/h2-10,23H,11-12H2,1H3,(H,22,25) |
Clave InChI |
VQPJDCNYBVIQNO-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCCOC(=O)NC1=CC=CC=C1)C2=C(C3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Furan-2-yl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10869139.png)
![1,3-Diazatricyclo[3.3.1.1(3,7)]decane, 2-(3-bromophenyl)-6,6-dimethyl-5,7-dinitro-](/img/structure/B10869145.png)
![10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diyl diacetate](/img/structure/B10869147.png)

![N-{methyl[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}thiophene-2-carboxamide](/img/structure/B10869156.png)
![11-(4-chlorophenyl)-N-cyclohexyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10869159.png)
![N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B10869165.png)

![1,3-Benzoxazol-2-YL {[8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B10869167.png)
![methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10869183.png)
![5-(4-Fluorophenyl)-2-[({2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B10869189.png)
![2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B10869193.png)
![4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B10869196.png)
![8-(1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline](/img/structure/B10869201.png)
